INH6

Beschreibung

Eigenschaften

IUPAC Name |

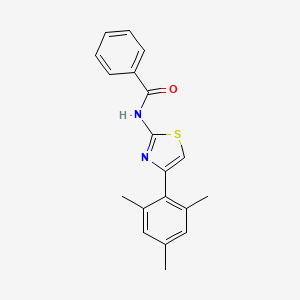

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZLNJTXHZPHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Isoniazid Action in Mycobacterium tuberculosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone of tuberculosis treatment for decades, remains a critical first-line agent against Mycobacterium tuberculosis (Mtb). Despite its simple chemical structure, INH is a prodrug with a complex mechanism of action that intricately targets the unique cell wall of Mtb. This technical guide provides a detailed exploration of the molecular processes underpinning INH's efficacy, from its activation to the inhibition of its primary target and the resulting impact on the bacillus. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Activation of a Prodrug: The Critical Role of KatG

Isoniazid is administered in an inactive form and requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1] This activation is primarily catalyzed by the multifunctional catalase-peroxidase enzyme, KatG, encoded by the katG gene in M. tuberculosis.[2]

The activation process is initiated by the oxidation of INH by KatG, a reaction that is dependent on the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂).[3] This enzymatic reaction converts INH into a variety of reactive species, most notably an isonicotinoyl radical.[4] This radical species is highly unstable and readily reacts with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor within the mycobacterial cell.[4]

Diagram of INH Activation Pathway

References

- 1. Characterization of Mycolic Acids in Total Fatty Acid Methyl Ester Fractions from Mycobacterium Species by High Resolution MALDI-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Isoniazid Action in Mycobacterium tuberculosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone of tuberculosis treatment for decades, remains a critical first-line agent against Mycobacterium tuberculosis (Mtb). Despite its simple chemical structure, INH is a prodrug with a complex mechanism of action that intricately targets the unique cell wall of Mtb. This technical guide provides a detailed exploration of the molecular processes underpinning INH's efficacy, from its activation to the inhibition of its primary target and the resulting impact on the bacillus. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Activation of a Prodrug: The Critical Role of KatG

Isoniazid is administered in an inactive form and requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1] This activation is primarily catalyzed by the multifunctional catalase-peroxidase enzyme, KatG, encoded by the katG gene in M. tuberculosis.[2]

The activation process is initiated by the oxidation of INH by KatG, a reaction that is dependent on the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂).[3] This enzymatic reaction converts INH into a variety of reactive species, most notably an isonicotinoyl radical.[4] This radical species is highly unstable and readily reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor within the mycobacterial cell.[4]

Diagram of INH Activation Pathway

References

- 1. Characterization of Mycolic Acids in Total Fatty Acid Methyl Ester Fractions from Mycobacterium Species by High Resolution MALDI-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Isoniazid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (B1672263), or isonicotinic acid hydrazide (INH), stands as a cornerstone in the chemotherapy of tuberculosis (TB). Its discovery in the mid-20th century transformed the prognosis for millions afflicted with this devastating disease. This technical guide provides an in-depth exploration of the discovery, historical development, and scientific underpinnings of isoniazid's action, tailored for professionals in the fields of microbiology, pharmacology, and drug development.

Discovery and Historical Development

The journey of isoniazid from a laboratory curiosity to a frontline anti-tuberculosis drug is a compelling narrative of serendipity, systematic investigation, and clinical collaboration.

Initial Synthesis and Forgotten Potential: Isonicotinic acid hydrazide was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague as part of their doctoral research.[1] However, its potent antimycobacterial properties remained undiscovered for nearly four decades.

The Dawn of Anti-TB Chemotherapy: The landscape of tuberculosis treatment began to change dramatically in the 1940s. The discovery of streptomycin (B1217042) in 1943 and para-aminosalicylic acid (PAS) in 1944 marked the beginning of the antibiotic era for TB.[2] These early successes spurred further research into novel chemical entities with activity against Mycobacterium tuberculosis.

Rediscovery and Simultaneous Breakthroughs: The anti-tuberculous activity of isoniazid was independently and almost simultaneously discovered in the early 1950s by research teams at three pharmaceutical companies: Hoffmann-La Roche, Squibb, and Bayer.[1] This flurry of activity was partly inspired by the observation that nicotinamide (B372718), a structurally related compound, exhibited weak anti-TB activity.[3] The research was also a continuation of work on thiosemicarbazones, a class of compounds investigated by Gerhard Domagk, the discoverer of sulfonamides.[1]

Pivotal Clinical Trials: The true potential of isoniazid was unveiled in early clinical trials. Notably, the trials conducted in 1951-1952 by Drs. Edward Robitzek and Irving Selikoff at Sea View Hospital in Staten Island, New York, demonstrated remarkable clinical improvements in patients with advanced, seemingly hopeless cases of tuberculosis.[4] Concurrently, the British Medical Research Council (MRC) initiated a large-scale, controlled clinical trial that systematically evaluated the efficacy and safety of isoniazid, both alone and in combination with streptomycin.[3][5] These trials firmly established isoniazid's potent bactericidal activity and its role in combination therapy to prevent the emergence of drug resistance.[6]

The introduction of isoniazid, followed by rifampicin (B610482) in the 1960s, revolutionized TB treatment, leading to the development of highly effective short-course chemotherapy regimens that remain the standard of care today.[2]

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7] The elucidation of its mechanism of action has been a significant area of research, revealing a unique pathway that is highly specific to mycobacteria.

Activation by KatG: The activation of isoniazid is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[5][7] Mutations in the katG gene are a primary mechanism of isoniazid resistance.[7] KatG converts isoniazid into a reactive isonicotinoyl radical.[8]

Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to nicotinamide adenine (B156593) dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[3] This adduct then targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[5][7] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[5] Mycolic acids are long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.

By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[5] This targeted action explains the potent bactericidal effect of isoniazid against actively dividing mycobacteria.[7]

Signaling Pathway of Isoniazid Action

References

- 1. academic.oup.com [academic.oup.com]

- 2. A trial of mass isoniazid preventive therapy for tuberculosis control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of Pulmonary Tuberculosis with Isoniazid | The BMJ [bmj.com]

- 4. Two Decades of TB Drug Discovery Efforts—What Have We Learned? [mdpi.com]

- 5. laskerfoundation.org [laskerfoundation.org]

- 6. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of pulmonary tuberculosis with hydrazide derivatives of isonicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Isoniazid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid, or isonicotinic acid hydrazide (INH), stands as a cornerstone in the chemotherapy of tuberculosis (TB). Its discovery in the mid-20th century transformed the prognosis for millions afflicted with this devastating disease. This technical guide provides an in-depth exploration of the discovery, historical development, and scientific underpinnings of isoniazid's action, tailored for professionals in the fields of microbiology, pharmacology, and drug development.

Discovery and Historical Development

The journey of isoniazid from a laboratory curiosity to a frontline anti-tuberculosis drug is a compelling narrative of serendipity, systematic investigation, and clinical collaboration.

Initial Synthesis and Forgotten Potential: Isonicotinic acid hydrazide was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague as part of their doctoral research.[1] However, its potent antimycobacterial properties remained undiscovered for nearly four decades.

The Dawn of Anti-TB Chemotherapy: The landscape of tuberculosis treatment began to change dramatically in the 1940s. The discovery of streptomycin in 1943 and para-aminosalicylic acid (PAS) in 1944 marked the beginning of the antibiotic era for TB.[2] These early successes spurred further research into novel chemical entities with activity against Mycobacterium tuberculosis.

Rediscovery and Simultaneous Breakthroughs: The anti-tuberculous activity of isoniazid was independently and almost simultaneously discovered in the early 1950s by research teams at three pharmaceutical companies: Hoffmann-La Roche, Squibb, and Bayer.[1] This flurry of activity was partly inspired by the observation that nicotinamide, a structurally related compound, exhibited weak anti-TB activity.[3] The research was also a continuation of work on thiosemicarbazones, a class of compounds investigated by Gerhard Domagk, the discoverer of sulfonamides.[1]

Pivotal Clinical Trials: The true potential of isoniazid was unveiled in early clinical trials. Notably, the trials conducted in 1951-1952 by Drs. Edward Robitzek and Irving Selikoff at Sea View Hospital in Staten Island, New York, demonstrated remarkable clinical improvements in patients with advanced, seemingly hopeless cases of tuberculosis.[4] Concurrently, the British Medical Research Council (MRC) initiated a large-scale, controlled clinical trial that systematically evaluated the efficacy and safety of isoniazid, both alone and in combination with streptomycin.[3][5] These trials firmly established isoniazid's potent bactericidal activity and its role in combination therapy to prevent the emergence of drug resistance.[6]

The introduction of isoniazid, followed by rifampicin in the 1960s, revolutionized TB treatment, leading to the development of highly effective short-course chemotherapy regimens that remain the standard of care today.[2]

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7] The elucidation of its mechanism of action has been a significant area of research, revealing a unique pathway that is highly specific to mycobacteria.

Activation by KatG: The activation of isoniazid is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[5][7] Mutations in the katG gene are a primary mechanism of isoniazid resistance.[7] KatG converts isoniazid into a reactive isonicotinoyl radical.[8]

Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[3] This adduct then targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[5][7] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[5] Mycolic acids are long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.

By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[5] This targeted action explains the potent bactericidal effect of isoniazid against actively dividing mycobacteria.[7]

Signaling Pathway of Isoniazid Action

References

- 1. academic.oup.com [academic.oup.com]

- 2. A trial of mass isoniazid preventive therapy for tuberculosis control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of Pulmonary Tuberculosis with Isoniazid | The BMJ [bmj.com]

- 4. Two Decades of TB Drug Discovery Efforts—What Have We Learned? [mdpi.com]

- 5. laskerfoundation.org [laskerfoundation.org]

- 6. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of pulmonary tuberculosis with hydrazide derivatives of isonicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

The Activation of Isoniazid by KatG Peroxidase: A Deep Dive into the Mechanism of an Anti-Tuberculosis Pro-drug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation of the frontline anti-tuberculosis drug, isoniazid (B1672263) (INH), by the mycobacterial catalase-peroxidase enzyme, KatG. We will delve into the core biochemical mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the intricate molecular pathways involved in this critical process for anti-tubercular therapy.

Introduction: The Enigmatic Activation of a Wonder Drug

Isoniazid, a cornerstone in the treatment of tuberculosis for decades, is a pro-drug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects.[1] The enzyme responsible for this transformation is the bifunctional catalase-peroxidase, KatG.[2] This activation process is paramount, as mutations in the katG gene that impair this function are a primary cause of INH resistance.[2][3] The ultimate product of this activation cascade is an isonicotinoyl-NAD (IN-NAD) adduct, a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), which is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2][4] The inhibition of mycolic acid synthesis leads to the demise of the bacterium.[5]

The Biochemical Pathway of INH Activation

The activation of INH by KatG is a multi-step process involving the enzyme's peroxidase activity. While the precise sequence of events is still a subject of investigation, a generally accepted model has emerged.

The resting state of KatG contains a ferric (Fe³⁺) heme cofactor.[6] The activation cascade is initiated by the reaction of KatG with an oxidizing agent, typically hydrogen peroxide (H₂O₂), to form a highly reactive oxyferryl heme intermediate known as Compound I.[6] Compound I then oxidizes INH, generating a spectrum of reactive species, including the critical isonicotinoyl radical.[7][8] This radical species is highly unstable and readily reacts with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor to form the IN-NAD adduct.[9][10]

Recent studies have also highlighted the role of other reactive oxygen species, such as superoxide, in the activation process.[9][11] Superoxide can contribute to the formation of an oxyferrous form of KatG, which is also capable of activating INH.[11] Furthermore, nitric oxide (NO) has been identified as another bactericidal species generated during the KatG-mediated activation of INH.[12][13]

Visualizing the Activation Pathway

The following diagram illustrates the proposed signaling pathway for the activation of isoniazid by KatG.

Quantitative Insights into INH Activation

The efficiency of INH activation by KatG can be quantified through various biochemical parameters. These values are crucial for understanding the mechanism of action and for evaluating the impact of resistance-conferring mutations.

Kinetic Parameters of KatG

The following table summarizes the key kinetic parameters for the catalase and peroxidase activities of wild-type M. tuberculosis KatG and a common INH-resistant mutant, S315T.

| Enzyme | Activity | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Wild-type KatG | Catalase | H₂O₂ | 4.6 | 25,000 | 5.4 x 10⁶ | [14] |

| Wild-type KatG | Peroxidase | o-dianisidine | 0.28 | 1,100 | 3.9 x 10⁶ | [14] |

| KatG S315T | Catalase | H₂O₂ | 13 | 11,000 | 8.5 x 10⁵ | [14] |

| KatG S315T | Peroxidase | o-dianisidine | 0.45 | 500 | 1.1 x 10⁶ | [14] |

INH Binding and Adduct Formation

The binding affinity of INH to KatG and the rate of IN-NAD adduct formation are critical determinants of the drug's efficacy.

| Parameter | Value | Conditions | Reference |

| INH Binding Affinity (Kd) | |||

| Wild-type KatG (M. bovis) | 1 µM | Isothermal Titration Calorimetry | [15] |

| Rate of IN-NAD Adduct Formation | |||

| Wild-type KatG | ~20-fold higher than S315T mutant | H₂O₂ supplied with NAD⁺ and INH | [16] |

| Wild-type KatG | >7-fold increase over non-enzymatic rate | In the presence of INH, NAD⁺, Mn²⁺, and O₂ | [9][17] |

Experimental Protocols for Studying INH Activation

The following section outlines detailed methodologies for key experiments used to investigate the activation of INH by KatG.

Purification of Recombinant KatG

A common method for obtaining pure KatG for in vitro studies involves its overexpression in Escherichia coli and subsequent purification using affinity chromatography.[2][18]

Protocol:

-

Expression: The katG gene is cloned into an expression vector (e.g., pCold II) and transformed into an E. coli expression strain (e.g., BL21(DE3)).[2] Cells are grown in a suitable medium (e.g., LB broth with ampicillin) at 37°C to an OD₆₀₀ of 0.4-0.5.[2] Protein expression is induced with IPTG (e.g., 0.1 mM) at a lower temperature (e.g., 15°C) for an extended period (e.g., 24 hours).[2]

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-Cl, pH 7.4, 200 mM NaCl) and lysed by sonication or other mechanical means.[2]

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 50 mM NaH₂PO₄, pH 7.4, 25 mM NaCl, 10 mM imidazole).[2][19]

-

Elution: The column is washed with the binding buffer, and the His-tagged KatG protein is eluted using a gradient of imidazole (B134444) (e.g., 50-200 mM) in the elution buffer (e.g., 50 mM NaH₂PO₄, pH 7.4, 25-50 mM NaCl).[2]

-

Purity Assessment: The purity of the eluted fractions is assessed by SDS-PAGE. The concentration and heme content are determined spectrophotometrically by measuring the absorbance at 280 nm and 408 nm.[2]

Catalase and Peroxidase Activity Assays

The bifunctional nature of KatG can be assessed by measuring its catalase and peroxidase activities.

Catalase Activity Assay: [20]

-

Prepare a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

-

Initiate the reaction by adding a known amount of purified KatG.

-

Monitor the decrease in absorbance at 240 nm (ε₂₄₀ = 43.6 M⁻¹cm⁻¹) over time, which corresponds to the decomposition of H₂O₂.

-

Calculate the specific activity as µmol of H₂O₂ decomposed per minute per mg of enzyme.

Peroxidase Activity Assay: [20]

-

Prepare a reaction mixture containing a peroxidase substrate (e.g., 0.1 mM o-dianisidine) and an oxidizing agent (e.g., 23 mM t-butyl hydroperoxide) in a suitable buffer (e.g., 50 mM phosphate buffer).

-

Initiate the reaction by adding a known amount of purified KatG.

-

Monitor the increase in absorbance at 460 nm (ε₄₆₀ = 11,300 M⁻¹cm⁻¹) over time, which corresponds to the oxidation of o-dianisidine.

-

Calculate the specific activity as µmol of o-dianisidine oxidized per minute per mg of enzyme.

Detection and Quantification of the IN-NAD Adduct

The formation of the IN-NAD adduct is a direct measure of INH activation.

Protocol: [20]

-

Incubate purified KatG (e.g., 0.5 µM) with INH (e.g., 1 mM) and NADH (e.g., 1 mM) in a suitable buffer (e.g., 50 mM phosphate buffer) at room temperature. The reaction can be performed with or without the addition of MnCl₂ (e.g., 5 µM).

-

After a set incubation period (e.g., 3 hours), separate the KatG enzyme from the reaction mixture using a molecular weight cutoff filter (e.g., YM-10).

-

The formation of the InhA-inhibitor complex can be used to quantify the IN-NAD adduct. The IN-NAD adduct is incubated with purified InhA.

-

The formation of the inactive InhA-IN-NAD complex is monitored spectrophotometrically by observing the characteristic absorbance spectrum with a peak at 278 nm and a shoulder around 326 nm.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the activation of INH by KatG.

Conclusion and Future Directions

The activation of isoniazid by KatG is a fascinating and clinically vital biochemical process. A thorough understanding of this mechanism is essential for combating the rise of INH-resistant tuberculosis. This guide has provided a detailed overview of the activation pathway, supported by quantitative data and experimental protocols. Future research in this area will likely focus on elucidating the precise structure of the KatG-INH complex, further characterizing the roles of different reactive intermediates, and exploring novel strategies to overcome KatG-mediated INH resistance. By continuing to unravel the complexities of this interaction, the scientific community can pave the way for the development of more effective anti-tuberculosis therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutation of katG in a clinical isolate of Mycobacterium tuberculosis: effects on catalase-peroxidase for isoniazid activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: catalase, peroxidase, and INH-NADH adduct formation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Nitric oxide generated from isoniazid activation by KatG: source of nitric oxide and activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Hydrogen peroxide-mediated isoniazid activation catalyzed by Mycobacterium tuberculosis catalase-peroxidase (KatG) and its S315T mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isonicotinic acid hydrazide conversion to Isonicotinyl-NAD by catalase-peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overexpression, purification, and characterization of the catalase-peroxidase KatG from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure - Activity Relationship of Mutant KatG from INH resistant Mycobacterium tuberculosis - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 20. journals.asm.org [journals.asm.org]

The Activation of Isoniazid by KatG Peroxidase: A Deep Dive into the Mechanism of an Anti-Tuberculosis Pro-drug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation of the frontline anti-tuberculosis drug, isoniazid (INH), by the mycobacterial catalase-peroxidase enzyme, KatG. We will delve into the core biochemical mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the intricate molecular pathways involved in this critical process for anti-tubercular therapy.

Introduction: The Enigmatic Activation of a Wonder Drug

Isoniazid, a cornerstone in the treatment of tuberculosis for decades, is a pro-drug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects.[1] The enzyme responsible for this transformation is the bifunctional catalase-peroxidase, KatG.[2] This activation process is paramount, as mutations in the katG gene that impair this function are a primary cause of INH resistance.[2][3] The ultimate product of this activation cascade is an isonicotinoyl-NAD (IN-NAD) adduct, a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), which is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2][4] The inhibition of mycolic acid synthesis leads to the demise of the bacterium.[5]

The Biochemical Pathway of INH Activation

The activation of INH by KatG is a multi-step process involving the enzyme's peroxidase activity. While the precise sequence of events is still a subject of investigation, a generally accepted model has emerged.

The resting state of KatG contains a ferric (Fe³⁺) heme cofactor.[6] The activation cascade is initiated by the reaction of KatG with an oxidizing agent, typically hydrogen peroxide (H₂O₂), to form a highly reactive oxyferryl heme intermediate known as Compound I.[6] Compound I then oxidizes INH, generating a spectrum of reactive species, including the critical isonicotinoyl radical.[7][8] This radical species is highly unstable and readily reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form the IN-NAD adduct.[9][10]

Recent studies have also highlighted the role of other reactive oxygen species, such as superoxide, in the activation process.[9][11] Superoxide can contribute to the formation of an oxyferrous form of KatG, which is also capable of activating INH.[11] Furthermore, nitric oxide (NO) has been identified as another bactericidal species generated during the KatG-mediated activation of INH.[12][13]

Visualizing the Activation Pathway

The following diagram illustrates the proposed signaling pathway for the activation of isoniazid by KatG.

Quantitative Insights into INH Activation

The efficiency of INH activation by KatG can be quantified through various biochemical parameters. These values are crucial for understanding the mechanism of action and for evaluating the impact of resistance-conferring mutations.

Kinetic Parameters of KatG

The following table summarizes the key kinetic parameters for the catalase and peroxidase activities of wild-type M. tuberculosis KatG and a common INH-resistant mutant, S315T.

| Enzyme | Activity | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Wild-type KatG | Catalase | H₂O₂ | 4.6 | 25,000 | 5.4 x 10⁶ | [14] |

| Wild-type KatG | Peroxidase | o-dianisidine | 0.28 | 1,100 | 3.9 x 10⁶ | [14] |

| KatG S315T | Catalase | H₂O₂ | 13 | 11,000 | 8.5 x 10⁵ | [14] |

| KatG S315T | Peroxidase | o-dianisidine | 0.45 | 500 | 1.1 x 10⁶ | [14] |

INH Binding and Adduct Formation

The binding affinity of INH to KatG and the rate of IN-NAD adduct formation are critical determinants of the drug's efficacy.

| Parameter | Value | Conditions | Reference |

| INH Binding Affinity (Kd) | |||

| Wild-type KatG (M. bovis) | 1 µM | Isothermal Titration Calorimetry | [15] |

| Rate of IN-NAD Adduct Formation | |||

| Wild-type KatG | ~20-fold higher than S315T mutant | H₂O₂ supplied with NAD⁺ and INH | [16] |

| Wild-type KatG | >7-fold increase over non-enzymatic rate | In the presence of INH, NAD⁺, Mn²⁺, and O₂ | [9][17] |

Experimental Protocols for Studying INH Activation

The following section outlines detailed methodologies for key experiments used to investigate the activation of INH by KatG.

Purification of Recombinant KatG

A common method for obtaining pure KatG for in vitro studies involves its overexpression in Escherichia coli and subsequent purification using affinity chromatography.[2][18]

Protocol:

-

Expression: The katG gene is cloned into an expression vector (e.g., pCold II) and transformed into an E. coli expression strain (e.g., BL21(DE3)).[2] Cells are grown in a suitable medium (e.g., LB broth with ampicillin) at 37°C to an OD₆₀₀ of 0.4-0.5.[2] Protein expression is induced with IPTG (e.g., 0.1 mM) at a lower temperature (e.g., 15°C) for an extended period (e.g., 24 hours).[2]

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-Cl, pH 7.4, 200 mM NaCl) and lysed by sonication or other mechanical means.[2]

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 50 mM NaH₂PO₄, pH 7.4, 25 mM NaCl, 10 mM imidazole).[2][19]

-

Elution: The column is washed with the binding buffer, and the His-tagged KatG protein is eluted using a gradient of imidazole (e.g., 50-200 mM) in the elution buffer (e.g., 50 mM NaH₂PO₄, pH 7.4, 25-50 mM NaCl).[2]

-

Purity Assessment: The purity of the eluted fractions is assessed by SDS-PAGE. The concentration and heme content are determined spectrophotometrically by measuring the absorbance at 280 nm and 408 nm.[2]

Catalase and Peroxidase Activity Assays

The bifunctional nature of KatG can be assessed by measuring its catalase and peroxidase activities.

Catalase Activity Assay: [20]

-

Prepare a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Initiate the reaction by adding a known amount of purified KatG.

-

Monitor the decrease in absorbance at 240 nm (ε₂₄₀ = 43.6 M⁻¹cm⁻¹) over time, which corresponds to the decomposition of H₂O₂.

-

Calculate the specific activity as µmol of H₂O₂ decomposed per minute per mg of enzyme.

Peroxidase Activity Assay: [20]

-

Prepare a reaction mixture containing a peroxidase substrate (e.g., 0.1 mM o-dianisidine) and an oxidizing agent (e.g., 23 mM t-butyl hydroperoxide) in a suitable buffer (e.g., 50 mM phosphate buffer).

-

Initiate the reaction by adding a known amount of purified KatG.

-

Monitor the increase in absorbance at 460 nm (ε₄₆₀ = 11,300 M⁻¹cm⁻¹) over time, which corresponds to the oxidation of o-dianisidine.

-

Calculate the specific activity as µmol of o-dianisidine oxidized per minute per mg of enzyme.

Detection and Quantification of the IN-NAD Adduct

The formation of the IN-NAD adduct is a direct measure of INH activation.

Protocol: [20]

-

Incubate purified KatG (e.g., 0.5 µM) with INH (e.g., 1 mM) and NADH (e.g., 1 mM) in a suitable buffer (e.g., 50 mM phosphate buffer) at room temperature. The reaction can be performed with or without the addition of MnCl₂ (e.g., 5 µM).

-

After a set incubation period (e.g., 3 hours), separate the KatG enzyme from the reaction mixture using a molecular weight cutoff filter (e.g., YM-10).

-

The formation of the InhA-inhibitor complex can be used to quantify the IN-NAD adduct. The IN-NAD adduct is incubated with purified InhA.

-

The formation of the inactive InhA-IN-NAD complex is monitored spectrophotometrically by observing the characteristic absorbance spectrum with a peak at 278 nm and a shoulder around 326 nm.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the activation of INH by KatG.

Conclusion and Future Directions

The activation of isoniazid by KatG is a fascinating and clinically vital biochemical process. A thorough understanding of this mechanism is essential for combating the rise of INH-resistant tuberculosis. This guide has provided a detailed overview of the activation pathway, supported by quantitative data and experimental protocols. Future research in this area will likely focus on elucidating the precise structure of the KatG-INH complex, further characterizing the roles of different reactive intermediates, and exploring novel strategies to overcome KatG-mediated INH resistance. By continuing to unravel the complexities of this interaction, the scientific community can pave the way for the development of more effective anti-tuberculosis therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutation of katG in a clinical isolate of Mycobacterium tuberculosis: effects on catalase-peroxidase for isoniazid activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: catalase, peroxidase, and INH-NADH adduct formation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Nitric oxide generated from isoniazid activation by KatG: source of nitric oxide and activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Hydrogen peroxide-mediated isoniazid activation catalyzed by Mycobacterium tuberculosis catalase-peroxidase (KatG) and its S315T mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isonicotinic acid hydrazide conversion to Isonicotinyl-NAD by catalase-peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overexpression, purification, and characterization of the catalase-peroxidase KatG from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure - Activity Relationship of Mutant KatG from INH resistant Mycobacterium tuberculosis - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 20. journals.asm.org [journals.asm.org]

Molecular Targets of Activated Isoniazid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (B1672263) (INH), a cornerstone of tuberculosis treatment for decades, is a prodrug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects.[1] This activation is primarily mediated by the bacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, isoniazid is converted into a variety of reactive species, including an isonicotinic acyl radical.[2] This radical can then covalently attach to the NAD(H) cofactor, forming an isonicotinoyl-NAD (INH-NAD) adduct, which is the primary active form of the drug.[2][3][4] This guide provides a comprehensive overview of the molecular targets of activated isoniazid, with a focus on the well-established primary target and a critical evaluation of other proposed targets. It includes quantitative data on inhibitor-target interactions, detailed experimental protocols, and visualizations of key pathways and workflows.

Isoniazid Activation Pathway

The activation of isoniazid is a critical first step in its mechanism of action. The pathway involves the enzymatic activity of KatG and the subsequent formation of the active INH-NAD adduct.

Primary Molecular Target: InhA

The enoyl-acyl carrier protein (ACP) reductase, InhA, is the primary and most well-validated molecular target of activated isoniazid.[5][6][7] InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][8]

The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA.[3][4] It binds to the NADH binding site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting the synthesis of mycolic acids.[2][4] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Quantitative Data: InhA Inhibition

The following table summarizes the key quantitative parameters for the inhibition of InhA by the INH-NAD adduct.

| Parameter | Value | Enzyme Variant | Reference |

| Ki (overall) | 0.75 ± 0.08 nM | Wild-Type InhA | [3] |

| K-1 (initial binding) | 16 ± 11 nM | Wild-Type InhA | [3] |

| k2 (conversion to final complex) | 0.13 ± 0.01 min-1 | Wild-Type InhA | [2] |

| Ki | ~0.75 - 5 nM | I21V, I47T, S94A mutants | [9] |

| IC50 | 100 ± 50 nM | Wild-Type InhA | [10] |

Other Potential Molecular Targets

While InhA is the primary target, other mycobacterial proteins have been investigated as potential secondary targets of activated isoniazid. The evidence for these interactions is varied, and in some cases, controversial.

β-Ketoacyl-ACP Synthase (KasA)

KasA is another essential enzyme in the FAS-II pathway.[11] Some early studies proposed that KasA could be a primary target of isoniazid.[12] However, subsequent research has shown that activated isoniazid does not directly inhibit KasA activity.[11] Instead, the inhibition of InhA leads to an accumulation of a complex containing KasA, but isoniazid itself is not part of this complex.[11] Therefore, while KasA is affected by isoniazid treatment, it is not considered a direct molecular target of the activated drug.

Dihydrofolate Reductase (DHFR)

It has been proposed that an acyclic 4R isomer of an isonicotinoyl-NADP (INH-NADP) adduct can inhibit M. tuberculosis dihydrofolate reductase (DHFR), an essential enzyme for nucleic acid synthesis.[13][14] One study reported that this adduct is a subnanomolar inhibitor of DHFR.[13] However, other studies have contested this finding, demonstrating that overexpression of DHFR in M. smegmatis and M. tuberculosis does not confer resistance to isoniazid.[15][16][17] Further experiments also failed to detect the formation of an INH-NADP adduct bound to DHFR in a cellular context.[15][17] Thus, the relevance of DHFR as a significant target of isoniazid's antitubercular activity remains highly debated and is likely not a primary mechanism of action.

| Parameter | Value | Target | Reference |

| Ki app | ~1 nM | DHFR | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the molecular targets of isoniazid.

Workflow for Target Identification and Validation

The general workflow for identifying and validating the molecular targets of a drug like isoniazid involves a combination of genetic, biochemical, and biophysical methods.

InhA Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of a compound against InhA.

Principle: The enzymatic activity of InhA is measured spectrophotometrically by monitoring the oxidation of its cofactor, NADH, at 340 nm.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-coenzyme A (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

Test inhibitor (e.g., synthesized INH-NAD adduct)

-

Assay buffer (e.g., 30 mM PIPES, pH 6.8)

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a cuvette, prepare the reaction mixture containing the assay buffer, NADH, and DD-CoA at their final concentrations.

-

Add the test inhibitor at various concentrations to different cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding a known concentration of the InhA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control and calculate the IC50 value. For determining the inhibition constant (Ki), vary the concentration of one substrate while keeping the other constant at different fixed inhibitor concentrations.[18]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of isoniazid that inhibits the visible growth of M. tuberculosis.

Principle: Mycobacterial growth is assessed in the presence of serial dilutions of the antimicrobial agent.

Methods:

-

Broth Microdilution: This method uses liquid medium (e.g., Middlebrook 7H9) in a multi-well plate format. Bacterial growth can be assessed visually or by using a growth indicator dye like resazurin.[6]

-

Agar (B569324) Proportion Method: This is considered a gold standard and involves inoculating solid medium (e.g., Middlebrook 7H10 or 7H11) containing different concentrations of the drug. The MIC is the lowest concentration that inhibits >99% of the bacterial population compared to a drug-free control.[5][13]

-

Automated Liquid Culture Systems (e.g., BACTEC MGIT): These systems continuously monitor mycobacterial growth in liquid culture tubes containing the drug and provide a rapid determination of susceptibility.[6][15]

General Procedure (Agar Proportion):

-

Prepare serial dilutions of isoniazid.

-

Incorporate the dilutions into molten Middlebrook 7H10 or 7H11 agar and pour into plates.

-

Prepare a standardized inoculum of the M. tuberculosis strain to be tested.

-

Inoculate the drug-containing and drug-free control plates with the bacterial suspension.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Observe for bacterial growth and determine the MIC.

X-ray Crystallography of the InhA-INH-NAD Complex

Objective: To determine the three-dimensional structure of the InhA enzyme in complex with the INH-NAD adduct.

Principle: A high-quality crystal of the protein-ligand complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map from which the atomic structure can be determined.

Procedure Overview:

-

Protein Expression and Purification: Overexpress and purify the InhA protein to high homogeneity.[19]

-

Complex Formation: Incubate the purified InhA with the INH-NAD adduct to form the complex.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the complex.

-

Data Collection: Mount a crystal and expose it to a high-intensity X-ray source (e.g., a synchrotron). Collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the electron density map and refine the model to obtain the final structure.[19][20]

Mass Spectrometry for INH-NAD Adduct Identification

Objective: To confirm the formation and identify the structure of the INH-NAD adduct.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and fragmentation patterns of molecules.

Procedure Overview:

-

Sample Preparation: Prepare a sample containing the INH-NAD adduct, either from an in vitro reaction (e.g., isoniazid, NAD(H), and KatG) or extracted from isoniazid-treated M. tuberculosis cells.

-

Chromatographic Separation (Optional): Use liquid chromatography (LC) to separate the adduct from other components in the sample before it enters the mass spectrometer.

-

Mass Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

MS1 Scan: Determine the accurate mass of the parent ion (the INH-NAD adduct).

-

Tandem Mass Spectrometry (MS/MS or MS2): Select the parent ion, fragment it, and analyze the masses of the resulting fragment ions. This fragmentation pattern provides structural information about the adduct. The neutral loss of the deoxyribose moiety (-116.0473 Da) is a characteristic feature for identifying nucleoside adducts.[21]

Conclusion

The primary molecular target of activated isoniazid is unequivocally the enoyl-ACP reductase InhA. The inhibition of this key enzyme in the mycolic acid biosynthesis pathway is the principal mechanism of isoniazid's potent antitubercular activity. While other potential targets such as KasA and DHFR have been investigated, the current body of evidence suggests they are not direct or primary targets of the activated drug. A thorough understanding of the molecular interactions between the INH-NAD adduct and InhA, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel antitubercular agents that can overcome isoniazid resistance. Future research should continue to explore the complexities of isoniazid's mechanism of action and the broader cellular response to its inhibitory effects.

References

- 1. Mycobacterium tuberculosis Dihydrofolate Reductase Is Not a Target Relevant to the Antitubercular Activity of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cn.aminer.org [cn.aminer.org]

- 3. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Inhibition of the Mycobacterium tuberculosis β-Ketoacyl-Acyl Carrier Protein Reductase MabA by Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elsevier.es [elsevier.es]

- 7. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoniazid activation defects in recombinant Mycobacterium tuberculosis catalase-peroxidase (KatG) mutants evident in InhA inhibitor production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 16. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystallographic studies on the binding of isonicotinyl-NAD adduct to wild-type and isoniazid resistant 2-trans-enoyl-ACP (CoA) reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Activated Isoniazid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (INH), a cornerstone of tuberculosis treatment for decades, is a prodrug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects.[1] This activation is primarily mediated by the bacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, isoniazid is converted into a variety of reactive species, including an isonicotinic acyl radical.[2] This radical can then covalently attach to the NAD(H) cofactor, forming an isonicotinoyl-NAD (INH-NAD) adduct, which is the primary active form of the drug.[2][3][4] This guide provides a comprehensive overview of the molecular targets of activated isoniazid, with a focus on the well-established primary target and a critical evaluation of other proposed targets. It includes quantitative data on inhibitor-target interactions, detailed experimental protocols, and visualizations of key pathways and workflows.

Isoniazid Activation Pathway

The activation of isoniazid is a critical first step in its mechanism of action. The pathway involves the enzymatic activity of KatG and the subsequent formation of the active INH-NAD adduct.

Primary Molecular Target: InhA

The enoyl-acyl carrier protein (ACP) reductase, InhA, is the primary and most well-validated molecular target of activated isoniazid.[5][6][7] InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][8]

The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA.[3][4] It binds to the NADH binding site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting the synthesis of mycolic acids.[2][4] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Quantitative Data: InhA Inhibition

The following table summarizes the key quantitative parameters for the inhibition of InhA by the INH-NAD adduct.

| Parameter | Value | Enzyme Variant | Reference |

| Ki (overall) | 0.75 ± 0.08 nM | Wild-Type InhA | [3] |

| K-1 (initial binding) | 16 ± 11 nM | Wild-Type InhA | [3] |

| k2 (conversion to final complex) | 0.13 ± 0.01 min-1 | Wild-Type InhA | [2] |

| Ki | ~0.75 - 5 nM | I21V, I47T, S94A mutants | [9] |

| IC50 | 100 ± 50 nM | Wild-Type InhA | [10] |

Other Potential Molecular Targets

While InhA is the primary target, other mycobacterial proteins have been investigated as potential secondary targets of activated isoniazid. The evidence for these interactions is varied, and in some cases, controversial.

β-Ketoacyl-ACP Synthase (KasA)

KasA is another essential enzyme in the FAS-II pathway.[11] Some early studies proposed that KasA could be a primary target of isoniazid.[12] However, subsequent research has shown that activated isoniazid does not directly inhibit KasA activity.[11] Instead, the inhibition of InhA leads to an accumulation of a complex containing KasA, but isoniazid itself is not part of this complex.[11] Therefore, while KasA is affected by isoniazid treatment, it is not considered a direct molecular target of the activated drug.

Dihydrofolate Reductase (DHFR)

It has been proposed that an acyclic 4R isomer of an isonicotinoyl-NADP (INH-NADP) adduct can inhibit M. tuberculosis dihydrofolate reductase (DHFR), an essential enzyme for nucleic acid synthesis.[13][14] One study reported that this adduct is a subnanomolar inhibitor of DHFR.[13] However, other studies have contested this finding, demonstrating that overexpression of DHFR in M. smegmatis and M. tuberculosis does not confer resistance to isoniazid.[15][16][17] Further experiments also failed to detect the formation of an INH-NADP adduct bound to DHFR in a cellular context.[15][17] Thus, the relevance of DHFR as a significant target of isoniazid's antitubercular activity remains highly debated and is likely not a primary mechanism of action.

| Parameter | Value | Target | Reference |

| Ki app | ~1 nM | DHFR | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the molecular targets of isoniazid.

Workflow for Target Identification and Validation

The general workflow for identifying and validating the molecular targets of a drug like isoniazid involves a combination of genetic, biochemical, and biophysical methods.

InhA Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of a compound against InhA.

Principle: The enzymatic activity of InhA is measured spectrophotometrically by monitoring the oxidation of its cofactor, NADH, at 340 nm.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-coenzyme A (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

Test inhibitor (e.g., synthesized INH-NAD adduct)

-

Assay buffer (e.g., 30 mM PIPES, pH 6.8)

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a cuvette, prepare the reaction mixture containing the assay buffer, NADH, and DD-CoA at their final concentrations.

-

Add the test inhibitor at various concentrations to different cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding a known concentration of the InhA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control and calculate the IC50 value. For determining the inhibition constant (Ki), vary the concentration of one substrate while keeping the other constant at different fixed inhibitor concentrations.[18]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of isoniazid that inhibits the visible growth of M. tuberculosis.

Principle: Mycobacterial growth is assessed in the presence of serial dilutions of the antimicrobial agent.

Methods:

-

Broth Microdilution: This method uses liquid medium (e.g., Middlebrook 7H9) in a multi-well plate format. Bacterial growth can be assessed visually or by using a growth indicator dye like resazurin.[6]

-

Agar Proportion Method: This is considered a gold standard and involves inoculating solid medium (e.g., Middlebrook 7H10 or 7H11) containing different concentrations of the drug. The MIC is the lowest concentration that inhibits >99% of the bacterial population compared to a drug-free control.[5][13]

-

Automated Liquid Culture Systems (e.g., BACTEC MGIT): These systems continuously monitor mycobacterial growth in liquid culture tubes containing the drug and provide a rapid determination of susceptibility.[6][15]

General Procedure (Agar Proportion):

-

Prepare serial dilutions of isoniazid.

-

Incorporate the dilutions into molten Middlebrook 7H10 or 7H11 agar and pour into plates.

-

Prepare a standardized inoculum of the M. tuberculosis strain to be tested.

-

Inoculate the drug-containing and drug-free control plates with the bacterial suspension.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Observe for bacterial growth and determine the MIC.

X-ray Crystallography of the InhA-INH-NAD Complex

Objective: To determine the three-dimensional structure of the InhA enzyme in complex with the INH-NAD adduct.

Principle: A high-quality crystal of the protein-ligand complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map from which the atomic structure can be determined.

Procedure Overview:

-

Protein Expression and Purification: Overexpress and purify the InhA protein to high homogeneity.[19]

-

Complex Formation: Incubate the purified InhA with the INH-NAD adduct to form the complex.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the complex.

-

Data Collection: Mount a crystal and expose it to a high-intensity X-ray source (e.g., a synchrotron). Collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the electron density map and refine the model to obtain the final structure.[19][20]

Mass Spectrometry for INH-NAD Adduct Identification

Objective: To confirm the formation and identify the structure of the INH-NAD adduct.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and fragmentation patterns of molecules.

Procedure Overview:

-

Sample Preparation: Prepare a sample containing the INH-NAD adduct, either from an in vitro reaction (e.g., isoniazid, NAD(H), and KatG) or extracted from isoniazid-treated M. tuberculosis cells.

-

Chromatographic Separation (Optional): Use liquid chromatography (LC) to separate the adduct from other components in the sample before it enters the mass spectrometer.

-

Mass Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

MS1 Scan: Determine the accurate mass of the parent ion (the INH-NAD adduct).

-

Tandem Mass Spectrometry (MS/MS or MS2): Select the parent ion, fragment it, and analyze the masses of the resulting fragment ions. This fragmentation pattern provides structural information about the adduct. The neutral loss of the deoxyribose moiety (-116.0473 Da) is a characteristic feature for identifying nucleoside adducts.[21]

Conclusion

The primary molecular target of activated isoniazid is unequivocally the enoyl-ACP reductase InhA. The inhibition of this key enzyme in the mycolic acid biosynthesis pathway is the principal mechanism of isoniazid's potent antitubercular activity. While other potential targets such as KasA and DHFR have been investigated, the current body of evidence suggests they are not direct or primary targets of the activated drug. A thorough understanding of the molecular interactions between the INH-NAD adduct and InhA, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel antitubercular agents that can overcome isoniazid resistance. Future research should continue to explore the complexities of isoniazid's mechanism of action and the broader cellular response to its inhibitory effects.

References

- 1. Mycobacterium tuberculosis Dihydrofolate Reductase Is Not a Target Relevant to the Antitubercular Activity of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cn.aminer.org [cn.aminer.org]

- 3. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Inhibition of the Mycobacterium tuberculosis β-Ketoacyl-Acyl Carrier Protein Reductase MabA by Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elsevier.es [elsevier.es]

- 7. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoniazid activation defects in recombinant Mycobacterium tuberculosis catalase-peroxidase (KatG) mutants evident in InhA inhibitor production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 16. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystallographic studies on the binding of isonicotinyl-NAD adduct to wild-type and isoniazid resistant 2-trans-enoyl-ACP (CoA) reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Isoniazid: An In-depth Technical Guide to the Inhibition of Mycolic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Isoniazid (B1672263) (INH), a cornerstone in the treatment of tuberculosis for decades, exerts its potent bactericidal effect by targeting the biosynthesis of mycolic acids, the hallmark and essential component of the Mycobacterium tuberculosis cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning INH's action, from its activation to the ultimate inhibition of the fatty acid synthase-II (FAS-II) system. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Activation Cascade: From Prodrug to Potent Inhibitor

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to become pharmacologically active.[1][2] This activation is a critical first step in its mechanism of action and is primarily mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4][5]

The activation process, initiated by KatG, involves the oxidation of INH. This generates a variety of reactive species, including an isonicotinoyl radical.[4] This radical intermediate then spontaneously reacts with the ubiquitous cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+ or NADH) to form a covalent adduct, the INH-NAD complex.[2][5][6][7] It is this INH-NAD adduct, not INH itself, that is the true inhibitor of mycolic acid synthesis.[2][6][7] The formation of this adduct is central to the drug's efficacy, and mutations in the katG gene are a primary mechanism of INH resistance in clinical isolates of M. tuberculosis.[7]

The Target: InhA and the Mycolic Acid Biosynthesis Pathway

The primary target of the activated INH-NAD adduct is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][5][6][8][9][10] InhA is a crucial enzyme in the mycobacterial FAS-II system, which is responsible for the elongation of fatty acids that serve as precursors for mycolic acids.[9][10] Specifically, InhA catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP.[5][10] The inhibition of InhA effectively halts the elongation of these fatty acid chains, thereby blocking the synthesis of mycolic acids.[7][8] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Quantitative Analysis of INH-Mediated Inhibition

The potency of the INH-NAD adduct as an inhibitor of InhA has been quantified through various biochemical assays. The INH-NAD adduct is characterized as a slow, tight-binding competitive inhibitor of InhA.[6][11] This means that the adduct binds to the enzyme in at least two steps: an initial rapid binding followed by a slower conversion to a more tightly bound complex.[6]

| Parameter | Value | Enzyme | Organism | Reference |

| Ki (overall) | 0.75 ± 0.08 nM | Wild-Type InhA | M. tuberculosis | [6] |

| K-1 (initial binding) | 16 ± 11 nM | Wild-Type InhA | M. tuberculosis | [6] |

| IC50 (INH) | 5.4 µM | Model Mycobacteria | M. smegmatis / M. vanbaalenii | [12] |

| IC50 (INH) | 54.6 nM | InhA Enzyme Assay | M. tuberculosis | [13] |

| IC50 (N34red derivative) | 48.5 µM | HepG2 cells (cytotoxicity) | Human | [14] |

Note: IC50 values can vary significantly depending on the assay conditions, including whether it is a whole-cell or cell-free enzymatic assay.

Experimental Protocols

In Vitro Activation of Isoniazid and Formation of the INH-NAD Adduct

This protocol describes the cell-free generation of the INH-NAD adduct, which is the active inhibitor of InhA.

Materials:

-

Purified M. tuberculosis KatG enzyme

-

Isoniazid (INH)

-

NADH

-

50 mM Phosphate (B84403) buffer (pH 7.0-7.5)

-

(Optional) MnCl2

-

Microcon YM-10 filter unit (or similar for protein separation)

Procedure:

-

Prepare a reaction mixture in a 1 ml volume containing 50 mM phosphate buffer.

-

Add 1 mM NADH, 1 mM isoniazid, and 0.5 µM purified KatG enzyme.[3]

-

For enhanced activation, 5 µM MnCl2 can be included in the reaction mixture.[3]

-

Incubate the reaction mixture for 3 hours at room temperature under aerobic conditions.[3]

-

To separate the generated INH-NAD adduct from the KatG enzyme, pass the reaction mixture through a Microcon YM-10 filter unit, which has a molecular weight cutoff of 10,000 Da.[3] The filtrate will contain the INH-NAD adduct.

InhA Enzyme Inhibition Assay

This protocol outlines a steady-state kinetic assay to determine the inhibitory activity of compounds against InhA.

Materials:

-

Purified M. tuberculosis InhA enzyme

-

trans-2-Dodecenoyl-Coenzyme A (DD-CoA) or other suitable long-chain enoyl-ACP substrate

-

NADH

-

INH-NAD adduct (or other test inhibitors)

-

Reaction buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

Spectrophotometer capable of monitoring NADH oxidation at 340 nm

-

(Optional for low enzyme concentrations) Glycerol (B35011) and Bovine Serum Albumin (BSA)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, 250 µM NADH, and 25 µM DD-CoA.[15]

-

Add varying concentrations of the INH-NAD adduct or the test inhibitor to different reaction mixtures. A control reaction with no inhibitor should also be prepared.

-

To stabilize the enzyme at low concentrations (e.g., 10 nM), add glycerol (8% v/v) and BSA (0.1 mg/ml) to the reaction buffer.[15]

-

Initiate the reaction by adding a fixed concentration of InhA (e.g., 100 nM) to the cuvette.[15]

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

The percentage of inhibition can be calculated relative to the control reaction. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]

Analysis of Mycolic Acids from M. tuberculosis

This protocol provides a general workflow for the extraction and analysis of mycolic acids, which can be used to assess the in-cell efficacy of INH.

Materials:

-

M. tuberculosis culture treated with INH (and an untreated control)

-

Reagents for cell lysis (e.g., bead beating, sonication)

-

Organic solvents for extraction (e.g., chloroform, methanol)

-

Reagents for saponification and esterification

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase) and detector (UV or fluorescence).[17][18][19][20]

Procedure:

-

Cell Lysis and Extraction: Harvest the mycobacterial cells by centrifugation. Lyse the cells using mechanical methods like bead beating or sonication to release the cell wall components.[21]

-

Extraction of Mycolic Acids: Extract the total lipids, including mycolic acids, from the lysed cells using a mixture of organic solvents.

-

Saponification and Derivatization: Saponify the extracted lipids to release the mycolic acids from their bound forms. The free mycolic acids are then derivatized, often by esterification, to make them suitable for chromatographic analysis. This can involve creating p-bromophenacyl or fluorescent derivatives for enhanced detection.[20]

-

HPLC Analysis: Analyze the derivatized mycolic acid methyl esters (MAMEs) by HPLC.[17][18] The separation of different mycolic acid species is typically achieved using a reverse-phase column with a gradient elution.[18]

-

Quantification: The quantity of mycolic acids in the INH-treated sample is compared to the untreated control. A significant reduction in the mycolic acid peaks in the treated sample indicates inhibition of their synthesis.[19][20]

Conclusion and Future Directions

The inhibition of mycolic acid synthesis via the KatG-dependent activation of isoniazid and subsequent targeting of InhA is a well-established and clinically vital mechanism. This guide has provided a detailed overview of this process, supported by quantitative data, experimental methodologies, and pathway visualizations. Understanding these core principles is essential for researchers and scientists working on novel anti-tubercular agents and for drug development professionals seeking to overcome the challenge of INH resistance. Future research will likely focus on developing direct InhA inhibitors that do not require KatG activation, thereby circumventing the most common resistance mechanism, and on further elucidating the complex protein-protein interactions within the FAS-II system to identify new therapeutic targets.

References

- 1. journals.asm.org [journals.asm.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 10. uniprot.org [uniprot.org]

- 11. pnas.org [pnas.org]

- 12. Identification of compounds with potential antibacterial activity against Mycobacterium through structure-based drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. Isolation and analysis of Mycobacterium tuberculosis mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Rapid, Standardized Method for Determination of Mycobacterium tuberculosis Drug Susceptibility by Use of Mycolic Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mycolic Acid Index Susceptibility Method for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mycolic Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

The Core Mechanism of Isoniazid: An In-depth Technical Guide to the Inhibition of Mycolic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals